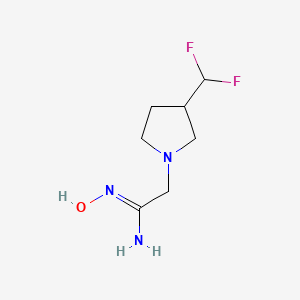
2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide is a chemical compound that features a pyrrolidine ring substituted with a difluoromethyl group and an N’-hydroxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves the formation of the pyrrolidine ring followed by the introduction of the difluoromethyl group and the N’-hydroxyacetimidamide moiety. One common method involves the reaction of a suitable pyrrolidine precursor with difluoromethylating agents under controlled conditions. The N’-hydroxyacetimidamide group can be introduced through subsequent reactions involving hydroxylamine derivatives and acylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the N’-hydroxyacetimidamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
- Pyrrolidine-2,5-diones
- Pyrrolizines
Uniqueness
2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N’-hydroxyacetimidamide is unique due to the presence of both the difluoromethyl group and the N’-hydroxyacetimidamide moiety, which confer distinct chemical and biological properties. These features can enhance the compound’s stability, binding affinity, and selectivity compared to similar compounds.
Biological Activity
2-(3-(Difluoromethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various research sources to provide a comprehensive overview.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antibacterial and antifungal properties.
Antibacterial Activity
Recent studies indicate that compounds with similar structural features exhibit significant antibacterial properties. For instance, compounds that inhibit bacterial Sfp-PPTase have shown submicromolar activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on this compound is limited, its structural analogs suggest potential effectiveness against bacterial pathogens.
Antifungal Activity
Research into related compounds has demonstrated antifungal activity, particularly against Candida species. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal growth .
Case Study 1: Antibacterial Efficacy
In a study evaluating a series of pyrrolidine derivatives, several compounds were identified as potent inhibitors of bacterial growth. The analogs demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Escherichia coli and Staphylococcus aureus . The presence of the difluoromethyl group was noted to enhance lipophilicity, potentially improving membrane permeability and thus antibacterial efficacy.
Case Study 2: Mechanistic Insights
Another study focused on the mechanism of action for compounds similar to this compound. It was found that these compounds act as reversible noncompetitive inhibitors of Sfp-PPTase, impacting bacterial viability without significant cytotoxicity to human cells . This dual-targeting approach may provide therapeutic advantages in treating infections while minimizing side effects.
Data Summary Table
| Activity Type | MIC (μg/mL) | Target Organism | Mechanism |
|---|---|---|---|
| Antibacterial | 0.5 | E. coli, S. aureus | Inhibition of Sfp-PPTase |
| Antifungal | TBD | Candida albicans | Disruption of cell wall synthesis |
Properties
Molecular Formula |
C7H13F2N3O |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H13F2N3O/c8-7(9)5-1-2-12(3-5)4-6(10)11-13/h5,7,13H,1-4H2,(H2,10,11) |
InChI Key |
AEBFNJHOPSCFSX-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC1C(F)F)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CC1C(F)F)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















